molecular formula C14H12S B12451374 1,8-Dimethyldibenzothiophene CAS No. 31317-42-7

1,8-Dimethyldibenzothiophene

Cat. No.: B12451374
CAS No.: 31317-42-7
M. Wt: 212.31 g/mol
InChI Key: KMPJENUWHPZRGZ-UHFFFAOYSA-N
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Description

Contextual Significance of Polycyclic Aromatic Sulfur Heterocycles in Contemporary Chemical Science

Polycyclic Aromatic Sulfur Heterocycles (PASHs) are a class of organic compounds that have garnered significant attention in various scientific disciplines, particularly in environmental and geochemical research. nih.govresearchgate.net These compounds are structurally related to Polycyclic Aromatic Hydrocarbons (PAHs), but contain at least one sulfur atom within their aromatic ring system. researchgate.net PASHs, such as dibenzothiophene (B1670422) and its alkylated derivatives, are naturally occurring components of fossil fuels like crude oil and coal. oup.comresearchgate.netnih.gov

The study of PASHs is crucial for several reasons. In environmental science, they serve as important markers for identifying the sources of pollution, such as oil spills and industrial emissions. nih.govnih.gov Their distribution and relative abundance can provide valuable information about the origin and weathering processes of contaminants in various environmental matrices. oup.comnih.gov Furthermore, some PASHs and their transformation products are of toxicological concern, necessitating a thorough understanding of their environmental fate and effects. oup.comresearchgate.net

In the petrochemical industry, PASHs are significant because their presence in fuels can lead to the emission of sulfur oxides (SOx) upon combustion, which are major contributors to acid rain. Therefore, the removal of these sulfur-containing compounds from petroleum feedstocks is a critical aspect of refining processes. The unique chemical properties of PASHs, which can differ from their PAH counterparts, present specific challenges and opportunities for their separation and analysis. researchgate.net

Overview of Isomeric Dimethyldibenzothiophenes in Academic Literature

Dimethyldibenzothiophenes (DMDBTs) are a prominent group of PASHs found in crude oils and other fossil fuel-derived materials. researchgate.netresearchgate.net They consist of a dibenzothiophene core structure with two methyl groups attached to the aromatic rings. The various possible positions of these two methyl groups give rise to a number of structural isomers. nih.gov The academic literature extensively documents the presence and analysis of these isomers in environmental and geochemical samples. nih.govresearchgate.netresearchgate.net

The separation and identification of individual DMDBT isomers are significant analytical challenges due to their similar physicochemical properties. researchgate.net Advanced analytical techniques, such as high-resolution gas chromatography coupled with mass spectrometry (GC-MS), are often required to distinguish between them. nih.govresearchgate.net The retention behavior of DMDBT isomers on different gas chromatographic stationary phases has been a subject of detailed investigation, with studies showing that the elution order is influenced by the molecule's geometry, specifically the length-to-breadth ratio. nih.gov For instance, isomers with a more linear shape tend to be retained longer on certain stationary phases. nih.gov

The relative abundance and distribution of specific DMDBT isomers can serve as valuable diagnostic tools in geochemistry. researchgate.netresearchgate.net For example, certain isomer ratios have been correlated with the thermal maturity of source rocks and crude oils. researchgate.net This information is vital for petroleum exploration and characterization.

Research Rationale and Scope for 1,8-Dimethyldibenzothiophene Studies

Among the various DMDBT isomers, this compound has been a specific subject of research interest. The rationale for focusing on this particular isomer stems from its presence in fossil fuels and its unique structural characteristics that influence its behavior in analytical and environmental systems. nih.govarchive.org

The scope of research on this compound encompasses several key areas:

Synthesis and Characterization: The unambiguous identification of this compound in complex mixtures requires the availability of authentic reference standards. Therefore, its chemical synthesis and the characterization of its spectroscopic properties, such as its mass spectrum and NMR spectrum, are fundamental research activities. nih.govchemicalbook.com

Analytical Methodology: Developing and refining analytical methods for the accurate quantification of this compound in the presence of its numerous isomers is a continuous area of investigation. This includes the optimization of chromatographic separations and mass spectrometric detection. nih.govuta.edu

Geochemical and Environmental Applications: Studies have explored the utility of this compound, often in conjunction with other isomers, as a molecular marker to understand geochemical processes and to trace the sources and fate of environmental contaminants. researchgate.netdtic.mil

The focused study of this compound contributes to a more comprehensive understanding of the broader class of PASHs and their role in science and technology.

Data Tables

Table 1: Properties of this compound

PropertyValueReference
IUPAC Name This compound nih.gov
Molecular Formula C₁₄H₁₂S nih.gov
Molecular Weight 212.31 g/mol nih.gov
CAS Number 1207-12-1 nih.gov
InChI InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 nih.gov
SMILES CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31317-42-7

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,8-dimethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3

InChI Key

KMPJENUWHPZRGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,8 Dimethyldibenzothiophene

Historical and Current Synthetic Routes Towards Substituted Dibenzothiophenes

The synthesis of the tricyclic dibenzothiophene (B1670422) system has evolved from classical high-temperature reactions to modern transition-metal-catalyzed methods that offer greater control and substrate scope.

Classical approaches to the dibenzothiophene core often rely on intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors. These methods, while sometimes requiring harsh conditions, remain fundamental in heterocyclic synthesis.

One of the earliest methods involves the reaction of biphenyl with a sulfur source, such as sulfur dichloride or elemental sulfur, in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com This electrophilic cyclization forges the C-S-C bridge to form the thiophene (B33073) ring.

The Pschorr cyclization represents a versatile classical route for synthesizing various tricyclic systems, including dibenzothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical, which is generated from an aryl diazonium salt intermediate with copper catalysis. organic-chemistry.orgwikipedia.org For the synthesis of a dibenzothiophene, a 2-amino-2'-thio-substituted biphenyl derivative is diazotized, and the resulting diazonium salt undergoes copper-catalyzed cyclization with the extrusion of nitrogen gas to form the central thiophene ring. thieme.deresearchgate.netdbpedia.org The yield can be moderate, but the reaction is a powerful tool for creating the core structure. organic-chemistry.org

Intramolecular Friedel-Crafts reactions provide another pathway to the dibenzothiophene skeleton. wikipedia.org For instance, an acid-mediated ring closure of a biphenyl sulfoxide (B87167) can yield the corresponding dibenzothiophene. researchgate.net This type of electrophilic aromatic substitution involves the attack of one of the phenyl rings by an electrophilic sulfur species generated in situ, leading to the formation of the fused ring system. masterorganicchemistry.com Polyphosphoric acid (PPA) is a common reagent used to facilitate such cyclizations. masterorganicchemistry.com

Classical MethodPrecursor TypeKey ReagentsDescription
Sulfurization of Biphenyl BiphenylS₂Cl₂ or S, AlCl₃Direct reaction to form the thiophene ring via electrophilic attack. chemicalbook.com
Pschorr Cyclization 2-Amino-2'-thio-biphenylNaNO₂, H⁺; Cu catalystIntramolecular radical cyclization via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org
Friedel-Crafts Cyclization 2-Biphenyl sulfoxideStrong Acid (e.g., PPA)Intramolecular electrophilic aromatic substitution to close the thiophene ring. wikipedia.orgresearchgate.net

Modern synthetic chemistry has been significantly advanced by the use of palladium catalysis, which enables the formation of C-C and C-S bonds under milder conditions and with greater functional group tolerance than many classical methods.

A prominent strategy for dibenzothiophene synthesis involves the palladium-catalyzed dual C-H functionalization or oxidative dehydrogenative cyclization of diaryl sulfides. dntb.gov.ua This approach directly forges the dibenzothiophene core from a readily available precursor by forming two new C-C bonds in a single step, avoiding the need for pre-functionalized starting materials.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are instrumental in building the necessary biphenyl backbone, which can then be cyclized. harvard.edunih.gov For example, a 2-bromoaryl sulfinate ester can be coupled with an arylboronic acid. rsc.orgrsc.org The resulting biaryl sulfinate ester can then undergo an intramolecular electrophilic cyclization to furnish the dibenzothiophene S-oxide, which can be subsequently reduced to the dibenzothiophene. rsc.orgrsc.orgresearchgate.net This two-step sequence allows for the controlled assembly of unsymmetrical dibenzothiophenes. rsc.org

Pd-Catalyzed MethodPrecursor TypeCatalyst System (Typical)Description
Dual C-H Activation Diaryl sulfide (B99878)Pd(OAc)₂Direct oxidative cyclization to form the dibenzothiophene core. dntb.gov.ua
Suzuki Coupling / Cyclization Aryl halide and Arylboronic acidPd catalyst, Ligand, BaseStepwise construction of a biphenyl precursor followed by cyclization to form the thiophene ring. harvard.edursc.org

Achieving a specific substitution pattern such as 1,8-dimethyl requires careful regiochemical control throughout the synthetic sequence. A direct, reported synthesis for 1,8-dimethyldibenzothiophene is not prevalent in the literature, but its synthesis can be logically designed based on established methodologies.

The key to regioselectivity lies in the choice of the starting materials. To obtain the 1,8-dimethyl substitution pattern, the precursors must have methyl groups at positions that will become the 1- and 8-positions after cyclization.

Via Friedel-Crafts type reaction: Starting with 3,3'-dimethylbiphenyl, reaction with a sulfurizing agent in the presence of a Lewis acid could theoretically lead to the desired this compound. The cyclization would occur at the positions ortho to the biphenyl linkage.

Via Pschorr Cyclization: A precursor such as 2-amino-3',5-dimethylbiphenyl-2'-thiol could be synthesized. Diazotization followed by copper-catalyzed cyclization would be expected to yield this compound. The placement of the methyl groups on the biphenyl rings dictates the final substitution pattern.

Via Palladium-Catalyzed Coupling: A Suzuki coupling between 2-bromo-3-methylthiophenol (B2479047) and (3-methyl-2-bromophenyl)boronic acid could form the necessary 3,3'-dimethyl-2-bromo-2'-thio-biphenyl precursor. Subsequent intramolecular C-S coupling would yield the target molecule.

The success of these hypothetical routes depends on managing the regioselectivity of the cyclization step, where steric and electronic factors of the methyl groups would play a crucial role.

Approaches for the Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core can be achieved either by modifying the pre-formed heterocycle or by carrying functional groups through the synthetic sequence.

Post-synthetic modification (PSM) involves the chemical transformation of a functional group on an existing molecule or material without altering its core structure. researchgate.netnih.gov For a stable aromatic scaffold like this compound, PSM is a powerful tool for generating a library of derivatives from a common intermediate.

A primary method for the PSM of aromatic systems is electrophilic aromatic substitution (EAS) . masterorganicchemistry.comlibretexts.org The dibenzothiophene nucleus is susceptible to electrophilic attack, and the existing methyl groups influence the position of further substitution. The methyl groups are activating and ortho-, para-directing. libretexts.org In this compound, the positions available for substitution are 2, 3, 4, 6, 7, and 9. Based on directing effects, electrophilic attack would be favored at positions 2, 4, 6, and 7. Common EAS reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or I₂ with an oxidizing agent. xmu.edu.cn

Nitration: Introduction of a nitro group (–NO₂) using nitric acid and sulfuric acid. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.gov

Another powerful PSM strategy is directed ortho-metalation (DoM) , typically via lithiation. nih.gov While the methyl groups are not strong directing groups for metalation, the sulfur atom can potentially direct a strong base like n-butyllithium to deprotonate the adjacent 4- and 6-positions. The resulting organolithium species can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a wide range of functional groups. nih.gov

Introducing functional groups onto the this compound core allows for the fine-tuning of its electronic and physical properties.

Electrophilic Aromatic Substitution (EAS): As mentioned above, EAS is a direct method to add functional groups. The nitro group, introduced via nitration, is particularly versatile as it can be readily reduced to an amino group (–NH₂), which can then participate in a vast array of subsequent reactions, such as diazotization or amide bond formation. youtube.com Friedel-Crafts acylation introduces a ketone, which can serve as a handle for further modifications at the carbonyl group or the adjacent carbon. rsc.org

Cross-Coupling Reactions: To introduce aryl, heteroaryl, or vinyl groups, a halogenated derivative of this compound is first prepared via EAS. This halo-derivative can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), or Sonogashira (using terminal alkynes) reactions. nih.govrsc.org This strategy provides a modular and highly effective way to build more complex molecular architectures.

Functionalization via Lithiation: As a post-synthetic modification strategy, quenching a lithiated this compound intermediate with different electrophiles provides access to a variety of derivatives. nih.gov For example:

Reaction with CO₂ followed by acidic workup yields a carboxylic acid.

Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Reaction with N,N-dimethylformamide (DMF) yields an aldehyde.

These strategies collectively provide a comprehensive toolbox for the synthesis and derivatization of this compound, enabling the creation of novel compounds for various applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is an area of growing importance, driven by the need to reduce environmental impact and improve the efficiency and safety of chemical processes. While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied to its synthesis by adapting modern methodologies developed for the broader class of dibenzothiophene derivatives. These approaches focus on maximizing atom economy, utilizing catalytic processes, minimizing waste, and employing less hazardous substances.

Modern synthetic strategies for the dibenzothiophene core that align with green chemistry principles often revolve around C-H activation, electrochemical methods, and one-pot tandem reactions. These methods offer significant advantages over classical synthetic routes, which may involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents that generate substantial waste.

Catalytic C-H Activation and Functionalization

A prominent green approach to constructing the dibenzothiophene skeleton is through transition-metal-catalyzed C-H activation and functionalization. researchgate.netnih.gov Palladium-catalyzed dual C-H functionalization of diaryl sulfides, for instance, allows for the direct formation of the C-C bond necessary for the central thiophene ring in an oxidative dehydrogenative cyclization. dntb.gov.uaresearchgate.net This methodology is highly atom-economical as it avoids the need for pre-functionalized starting materials, such as halogenated arenes, which are common in traditional cross-coupling reactions.

The general scheme for such a reaction involves the intramolecular coupling of two C-H bonds on the aryl rings of a diaryl sulfide, facilitated by a palladium catalyst. The use of a catalytic amount of the metal is a key green feature, as it reduces the generation of heavy metal waste. Furthermore, these reactions can sometimes be carried out in more environmentally benign solvents and without the need for inert atmospheres. researchgate.net

For the synthesis of this compound, this would conceptually involve starting with a diaryl sulfide precursor bearing methyl groups at the appropriate positions. The challenge lies in achieving the desired regioselectivity of the C-H activation to form the 1,8-disubstituted product.

Electrochemical Synthesis

Electrochemical methods represent a frontier in green synthesis, as they use electricity, a traceless reagent, to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net The electrochemical synthesis of dibenzothiophenes has been demonstrated through the intramolecular C–S cyclization of bis(biaryl) disulfides. acs.org This approach often proceeds under mild conditions and can be highly efficient. The use of a halogen mediator, such as Bu4NBr, can be essential for the reaction's success. acs.org

The key advantages of this methodology from a green chemistry perspective include:

Avoidance of Chemical Oxidants: Eliminates waste associated with spent oxidizing agents.

High Atom Economy: The main transformation involves the formation of the desired bonds with minimal byproduct formation.

Mild Reaction Conditions: Often proceeds at lower temperatures, reducing energy consumption.

Adapting this method for this compound would require the synthesis of a suitably substituted bis(biaryl) disulfide precursor.

One-Pot and Tandem Reactions

One-pot and tandem reaction strategies are inherently greener as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent and energy consumption. nih.govrsc.orgmorressier.com For instance, a one-pot cascade synthesis of 4-substituted dibenzothiophenes from dibenzothiophene-5-oxide has been developed. rsc.org This process involves a sulfoxide-directed C–H metalation/boration, followed by a reduction and a Suzuki coupling. rsc.org While this example illustrates functionalization rather than the initial construction of the dibenzothiophene core, the principle of combining multiple transformations in a single operation is a cornerstone of green chemistry.

Another approach involves the iodine-mediated one-pot successive cyclization-alkylation to produce substituted benzothiophenes. morressier.com Such strategies, if extended to the dibenzothiophene system, could provide efficient and resource-sparing routes to compounds like this compound.

Metal-Free Approaches

The development of metal-free synthetic methods is a significant goal in green chemistry to avoid the environmental and economic issues associated with transition metals. A catalyst-free synthesis of dibenzothiophenes has been reported via the nucleophilic intramolecular cyclization of methylthiolated diazonium salts. bohrium.com These reactions can proceed under mild, ambient conditions, which is highly desirable.

Another innovative metal-free strategy involves the use of readily accessible benzothiophene (B83047) S-oxides as precursors for C3-functionalized benzothiophenes through an interrupted Pummerer reaction. nih.gov This method is completely regioselective and avoids the need for a directing group. nih.gov Applying such principles to the synthesis of the dibenzothiophene core could lead to more sustainable production methods.

The following table summarizes some of the green chemistry approaches applicable to the synthesis of the dibenzothiophene scaffold, which could potentially be adapted for this compound.

Synthetic StrategyKey Green Chemistry PrinciplesPotential for this compound Synthesis
Pd-Catalyzed Dual C-H Activation High atom economy, Catalytic process, Reduced wasteRequires a suitably substituted diaryl sulfide precursor and control of regioselectivity.
Electrochemical Synthesis Avoids chemical oxidants, High atom economy, Mild conditionsDependent on the synthesis of the corresponding bis(biaryl) disulfide precursor.
One-Pot/Tandem Reactions Reduced steps, Minimized purification, Lower solvent/energy useCould be designed to build and functionalize the dibenzothiophene core in a single operation.
Metal-Free Cyclization Avoids transition metal catalysts, Often mild conditionsOffers a pathway to circumvent the use of palladium or other heavy metals.

While direct and optimized green synthetic routes for this compound are yet to be extensively reported, the principles and methodologies developed for related sulfur-containing aromatic compounds provide a clear roadmap for future research and development in this area. The focus will likely be on designing precursors that can undergo these greener transformations to yield the desired 1,8-disubstituted product with high selectivity and efficiency.

Advanced Spectroscopic and Structural Elucidation Studies of 1,8 Dimethyldibenzothiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While specific, detailed NMR studies exclusively focused on 1,8-dimethyldibenzothiophene are not extensively documented in publicly available literature, the application of standard and advanced NMR methods would follow established principles for structural determination.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns (spin-spin splitting) revealing their positions on the dibenzothiophene (B1670422) core. The two methyl groups at the 1- and 8-positions would likely appear as a single, sharp singlet in the upfield region (typically 2.4-2.8 ppm) due to the molecule's C₂ symmetry, assuming free rotation.

¹³C NMR: The carbon spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the methyl carbons, the aromatic carbons bonded to hydrogen, and the quaternary carbons (including those bonded to the sulfur atom).

2D NMR Techniques: To confirm assignments, techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the methyl groups and the connectivity of the entire ring system.

These combined techniques would definitively confirm the substitution pattern and provide insights into the preferred solution-state conformation of the molecule.

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent molecular processes, such as conformational changes and restricted rotation. In the case of this compound, steric hindrance between the methyl groups at the 1- and 8-positions and the adjacent aromatic protons could potentially lead to a barrier to rotation around the carbon-carbon bonds connecting the methyl groups to the aromatic frame.

By performing variable-temperature (VT) NMR experiments, it would be possible to measure the energy barrier for this rotation. At low temperatures, the rotation might slow down sufficiently on the NMR timescale, potentially leading to the broadening or splitting of the methyl proton signal. Analysis of the signal shape changes as a function of temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational process. However, for methyl groups, this barrier is typically low and may require very low temperatures to observe.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the arrangement of atoms in a solid crystal, offering definitive proof of molecular structure and insights into intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would yield a wealth of structural data. Although specific crystallographic data for this isomer is not readily found in literature, such an analysis would determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the planarity or any distortion of the dibenzothiophene ring system caused by the steric strain of the peri-methyl groups.

Crystal System and Space Group: Fundamental parameters describing the symmetry and repeating unit of the crystal lattice.

Below is a hypothetical data table illustrating the type of information that would be obtained from a crystallographic analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₂S
Formula Weight 212.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: This table is illustrative and does not represent published experimental data.

The study of the crystal structure reveals how molecules are arranged in the lattice, which is governed by non-covalent intermolecular forces. For an aromatic molecule like this compound, the dominant interactions would likely be:

π–π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules. The analysis would reveal the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the distance between the aromatic planes.

C–H···π Interactions: Weak hydrogen bonds where the methyl or aromatic C-H bonds interact with the π-system of a neighboring molecule.

Understanding these interactions is crucial for crystal engineering and predicting the material properties of the solid.

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis

While detailed studies on the pure compound are limited, this compound is frequently identified as a component of complex hydrocarbon mixtures, such as crude oil and diesel fuels. researchgate.netrwth-aachen.decup.edu.cn Advanced mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is the primary tool for its detection and quantification in these matrices.

Gas chromatography-mass spectrometry (GC-MS) is routinely used to analyze the composition of petroleum fractions. rwth-aachen.de In this technique, the complex mixture is first separated by the gas chromatograph based on the components' boiling points and polarities. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C₁₄H₁₂S), the molecular ion [M]⁺• would be observed at an m/z of approximately 212. The high-resolution mass spectrometry of isolated fuel fractions can confirm the elemental composition. researchgate.net In many geochemical and environmental analyses, GC-MS is operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions characteristic of the target compounds (e.g., m/z 212 for dimethyldibenzothiophenes), which significantly enhances sensitivity and selectivity. nih.gov This approach allows for the speciation and quantification of various alkylated dibenzothiophenes, including the 1,8-isomer, which is often found co-eluting with other isomers like 1,4- and 1,6-dimethyldibenzothiophene. rwth-aachen.decup.edu.cn These analyses are crucial for understanding the composition of fossil fuels and for monitoring the effectiveness of hydrodesulfurization processes in refineries. nih.gov

Application in Reaction Intermediate Identification

Spectroscopic methods are critical for detecting and characterizing short-lived reaction intermediates, which provides essential information for understanding reaction mechanisms. In the context of dibenzothiophenes, this is particularly relevant to hydrodesulfurization (HDS) processes, a critical step in refining fossil fuels.

During the HDS of dibenzothiophene (DBT), the reaction proceeds through various pathways, including direct desulfurization (DDS) and hydrogenation (HYD). Spectroscopic analysis, primarily gas chromatography coupled with mass spectrometry (GC-MS), has been instrumental in identifying key intermediates. For instance, in the HYD pathway, partially hydrogenated intermediates such as dihydro-dibenzothiophene and tetrahydro-dibenzothiophene are formed before the C-S bond is broken. rsc.orgresearchgate.netsci-hub.se The final desulfurized products, such as biphenyl (B1667301) and cyclohexylbenzene, are also identified using these techniques. rsc.org

In-situ spectroscopic techniques, which monitor reactions as they occur in real-time, offer even deeper insights. youtube.comdtu.dkrsc.org For catalytic reactions, methods like time-resolved infrared (IR) spectroscopy can track the formation and decay of transient species on a catalyst's surface or in solution. rsc.org While specific studies detailing the in-situ spectroscopic identification of this compound reaction intermediates are not extensively documented, the principles established from studies on the parent DBT molecule are directly applicable. The methyl groups at the 1 and 8 positions would influence reaction rates and pathways due to steric effects, but the fundamental types of intermediates are expected to be analogous.

Similarly, in biodesulfurization processes, which utilize microorganisms to selectively remove sulfur, intermediates such as dibenzothiophene sulfone have been identified, confirming the oxidative pathway of sulfur removal. nih.gov

Quantitative Analysis in Complex Matrices

The accurate quantification of this compound and other alkylated dibenzothiophenes (ADBTs) in complex mixtures like crude oil, coal extracts, and environmental sediments is crucial for geochemical analysis and petroleum processing. Gas chromatography-mass spectrometry (GC-MS) is the predominant analytical technique for this purpose.

The method typically involves using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity for the target compounds, even in the presence of a complex hydrocarbon background. For quantitative analysis, an internal standard is essential to correct for variations in sample preparation and instrument response. Isotopically labeled compounds, such as octadeutero-dibenzothiophene (DBT-d8), are considered optimal internal standards for the quantification of the entire thiophene (B33073) compound class, including its methylated homologues. nih.gov

The relative abundance of different ADBT isomers, including this compound, can serve as a valuable indicator for assessing the thermal maturity of source rocks and understanding petroleum migration pathways. researchgate.net

Table 1: Methods for Quantitative Analysis of Alkylated Dibenzothiophenes
TechniqueMatrixDetection ModeInternal StandardApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Crude Oil, Coal, Sediment ExtractsSelected Ion Monitoring (SIM)Octadeutero-dibenzothiophene (DBT-d8)Geochemical analysis, Maturity assessment
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Crude OilMultiple Reaction Monitoring (MRM)4-Methyldibenzothiophene (B47821) (for isomer ratios)High-selectivity quantification, Geochemical characterization
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)Middle Distillate Oil-Not specifiedMonitoring sulfur compounds in fuels

Vibrational Spectroscopy (IR and Raman) for Specific Molecular Interactions and Functional Groups

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govunimi.it These methods are powerful for identifying functional groups and elucidating structural details.

Key vibrational regions include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl groups, these modes appear in the 3000-2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: These vibrations of the benzene (B151609) rings are characteristic and produce strong bands in the 1600-1450 cm⁻¹ region. researchgate.net

CH₃ Bending: Symmetric and asymmetric bending (deformation) modes of the methyl groups occur around 1460 cm⁻¹ and 1380 cm⁻¹.

C-S Stretching: The vibration of the carbon-sulfur bonds within the thiophene ring is a key feature, though it can be weak and coupled with other modes, typically appearing in the lower frequency "fingerprint" region.

Ring Puckering and Deformation Modes: The entire ring system exhibits various in-plane and out-of-plane bending and deformation modes at frequencies below 1000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Modes for this compound
Vibrational ModeApproximate Frequency Range (cm⁻¹)Associated Structural Unit
Aromatic C-H Stretch3100 - 3000Benzene Rings
Aliphatic C-H Stretch3000 - 2850Methyl Groups (-CH₃)
Aromatic C=C Stretch1600 - 1450Benzene Rings
Methyl Asymmetric Bending~1460Methyl Groups (-CH₃)
Methyl Symmetric Bending~1380Methyl Groups (-CH₃)
C-S Stretch800 - 600Thiophene Ring

Probing Electronic Transitions and Charge Transfer Complexes

UV-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within a molecule. For aromatic systems like this compound, the absorption spectrum is characterized by transitions involving π-electrons of the conjugated system (π→π* transitions).

Studies on dibenzothiophene (DBT) and its methylated derivatives, such as 4-methyldibenzothiophene (4MDBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), show strong absorption bands in the UVA region of the electromagnetic spectrum. scispace.com These compounds exhibit multiple absorption maxima, with the lowest energy absorption band corresponding to the S₀ → S₁ transition. scispace.com Upon excitation, these molecules show low fluorescence quantum yields and relax primarily through efficient intersystem crossing to the triplet state (T₁). scispace.com The electronic properties of this compound are expected to be very similar to these related compounds.

Dibenzothiophenes can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptor molecules. The formation of a CT complex is often characterized by the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorptions of the individual donor or acceptor molecules. This new band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Table 3: Photophysical Properties of Dibenzothiophene Derivatives in Cyclohexane
CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦFl)
Dibenzothiophene (DBT)255, 264, 274, 285, 302, 315, 327330, 338, 3450.012
4-Methyldibenzothiophene (4MDBT)258, 267, 277, 288, 305, 318, 331334, 342, 3500.016
4,6-Dimethyldibenzothiophene (4,6-DMDBT)261, 270, 280, 292, 308, 322, 335339, 347, 3550.016

Data adapted from a study on dibenzothiophene derivatives, which provides a strong basis for the expected properties of the 1,8-isomer. scispace.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

While this compound itself is an achiral molecule, the introduction of chirality into the broader family of benzodithiophene-based molecules has been an active area of research. This makes the discussion of chiroptical spectroscopy relevant to potential derivatives. Chirality in such systems can be introduced, for example, through atropisomerism, which arises from hindered rotation around a single bond, creating stable, non-superimposable enantiomers.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides information about the absolute configuration and conformation of chiral molecules.

For complex chiral molecules, the assignment of absolute configuration is often achieved by comparing the experimental ECD spectrum with a theoretical spectrum calculated using quantum-chemical methods, such as time-dependent density functional theory (TD-DFT). This combined experimental and theoretical approach has been successfully applied to determine the stereochemical and chiroptical properties of axially chiral bis(benzodithiophene) atropisomers.

Therefore, should chiral derivatives of this compound be synthesized, ECD spectroscopy, in conjunction with computational modeling, would be the primary tool for their stereochemical elucidation.

Computational and Theoretical Chemistry of 1,8 Dimethyldibenzothiophene

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting the energetics and reactivity of compounds like 1,8-dimethyldibenzothiophene.

DFT calculations are employed to determine various molecular properties that correlate with the reactivity and stability of this compound. Global descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. dicp.ac.cn

For substituted dibenzothiophenes, the position of the methyl groups significantly influences these electronic properties. While specific DFT data for the 1,8-isomer is not extensively documented in comparative studies, general trends can be inferred. The methyl groups at the 1 and 8 positions are expected to act as electron-donating groups, which would increase the electron density of the aromatic system. This, in turn, would raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the parent dibenzothiophene (B1670422) molecule, suggesting an enhanced reactivity. Theoretical calculations on various methyl-substituted dibenzothiophenes have shown that methyl substitution generally leads to a decrease in the ionization potential and an increase in the molecule's softness, both indicators of higher reactivity.

DescriptorPredicted Trend for this compoundImplication
HOMO Energy Higher than unsubstituted dibenzothiopheneMore susceptible to electrophilic attack
LUMO Energy Minor change expectedLess impact on nucleophilic character
HOMO-LUMO Gap Smaller than unsubstituted dibenzothiopheneHigher chemical reactivity, lower kinetic stability
Chemical Hardness Lower than unsubstituted dibenzothiopheneIncreased reactivity
Electronegativity Slightly lower than unsubstituted dibenzothiopheneModified overall electronic character

This table is generated based on established principles of methyl group effects on aromatic systems as observed in related molecules.

In the context of hydrodesulfurization (HDS), a crucial industrial process for removing sulfur from fossil fuels, understanding the adsorption of sulfur-containing molecules on catalyst surfaces is paramount. DFT is used to model the adsorption of dibenzothiophene and its alkylated derivatives on the surfaces of catalysts like molybdenum disulfide (MoS₂), often promoted with cobalt or nickel.

For this compound, the methyl groups at the 1 and 8 positions would play a significant role in the adsorption process. These groups are located on the carbon atoms adjacent to the sulfur-containing ring but not directly flanking the sulfur atom, as is the case for the highly studied 4,6-dimethyldibenzothiophene (B75733). This positioning would likely result in less steric hindrance for the direct interaction of the sulfur atom with the catalyst surface compared to the 4,6-isomer. researchgate.net DFT studies on other isomers have shown that steric hindrance is a key factor determining the preferred adsorption mode and, consequently, the reaction pathway (direct desulfurization vs. hydrogenation). mdpi.com It is hypothesized that this compound would be able to adsorb via its sulfur atom (σ-bond formation) more readily than isomers with methyl groups in the 4 and 6 positions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While this compound is a relatively rigid molecule, MD simulations can provide insights into its intermolecular interactions in different environments, such as in solution or near a catalyst surface. These simulations can reveal preferred orientations and the dynamics of solvent molecules around the solute. In the context of petroleum geochemistry, MD simulations have been used to study the migration and fractionation of alkylated dibenzothiophenes in porous media, where factors like molecular shape and dipole moment influence their adsorption and mobility. sciopen.compepris.com

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic signatures of molecules, which can be instrumental in the analysis and interpretation of experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for ultraviolet-visible (UV-Vis) spectroscopy, can provide valuable insights into its spectral properties. However, a direct and detailed comparison between predicted and experimental spectroscopic data for this compound is currently challenging due to the limited availability of published experimental spectra for this specific isomer.

While extensive experimental and computational studies have been conducted on the parent compound, dibenzothiophene, and other isomers such as 2,8-dimethyldibenzothiophene, specific and detailed research findings focusing solely on the predicted and experimental spectroscopic signatures of this compound are not readily found in the current scientific literature.

In the absence of specific published data for this compound, a generalized approach to the prediction of its spectroscopic signatures can be described.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Theoretical calculations for the ¹H and ¹³C NMR spectra of this compound would typically involve geometry optimization of the molecule's structure followed by the application of the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). The calculated isotropic shielding values are then referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to predict the chemical shifts.

For this compound, one would expect to see distinct signals for the methyl protons and the aromatic protons in the ¹H NMR spectrum. The chemical shifts of the methyl protons would likely appear in the upfield region characteristic of alkyl groups attached to an aromatic system. The aromatic protons would exhibit a complex splitting pattern in the downfield region, with their specific chemical shifts influenced by the positions of the methyl groups and the sulfur atom.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the methyl carbons and the aromatic carbons. The chemical shifts of the carbons in the dibenzothiophene core would be influenced by the substitution pattern, allowing for the theoretical identification of each unique carbon environment.

Predicted Infrared (IR) Spectroscopy:

The theoretical IR spectrum of this compound can be calculated by performing a vibrational frequency analysis on the optimized geometry. This analysis predicts the frequencies and intensities of the vibrational modes of the molecule. Key expected vibrational bands would include C-H stretching vibrations of the aromatic rings and the methyl groups, C=C stretching vibrations within the aromatic rings, and various bending and out-of-plane vibrations. The calculated spectrum would serve as a predictive tool for identifying characteristic absorption bands in an experimental IR spectrum.

Predicted UV-Vis Spectroscopy:

The electronic absorption spectrum (UV-Vis) can be predicted using TD-DFT calculations. These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. The predicted UV-Vis spectrum for this compound would show characteristic absorption bands corresponding to π-π* transitions within the conjugated aromatic system.

Comparison with Experimental Data:

A comprehensive comparison would involve overlaying the predicted spectra with the corresponding experimental spectra. Discrepancies between the predicted and experimental values can often be reconciled by applying scaling factors to the calculated frequencies (for IR) or by considering solvent effects in the computational model. Such a comparison is crucial for the validation of the computational methods and for the accurate assignment of experimental spectral features.

Data Tables:

Without access to specific published research data, the generation of detailed, interactive data tables comparing predicted and experimental spectroscopic values for this compound is not possible at this time. Should such data become available, the following tables would be populated.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted δ (ppm)Experimental δ (ppm)
CH₃Data not availableData not available
H-2Data not availableData not available
H-3Data not availableData not available
H-4Data not availableData not available
H-6Data not availableData not available
H-7Data not availableData not available
H-9Data not availableData not available

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonPredicted δ (ppm)Experimental δ (ppm)
C-1Data not availableData not available
C-2Data not availableData not available
C-3Data not availableData not available
C-4Data not availableData not available
C-4aData not availableData not available
C-5aData not availableData not available
C-6Data not availableData not available
C-7Data not availableData not available
C-8Data not availableData not available
C-9Data not availableData not available
C-9aData not availableData not available
C-9bData not availableData not available
CH₃Data not availableData not available

Table 3: Predicted vs. Experimental Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H stretchData not availableData not available
Aliphatic C-H stretchData not availableData not available
Aromatic C=C stretchData not availableData not available

Table 4: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax, nm) for this compound

TransitionPredicted λmax (nm)Experimental λmax (nm)
π → π*Data not availableData not available

Reactivity and Reaction Mechanisms of 1,8 Dimethyldibenzothiophene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Aromatic substitution reactions provide a pathway to functionalize the carbocyclic rings of the dibenzothiophene (B1670422) core. The feasibility and outcome of these reactions are heavily influenced by the electronic properties of the aromatic system and the presence of substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction generally proceeds via a two-step mechanism involving the formation of a positively charged intermediate (an arenium ion), with the first step being the rate-determining step. youtube.commasterorganicchemistry.com The methyl groups at the 1- and 8-positions of 1,8-dimethyldibenzothiophene are electron-donating groups, which activate the aromatic rings towards electrophilic attack by stabilizing the cationic intermediate. wikipedia.org

However, the regioselectivity of the substitution is significantly controlled by steric hindrance. organic-chemistry.orgrsc.orgnih.govrsc.org The methyl groups physically obstruct the adjacent 2- and 7-positions, making an electrophilic attack at these sites highly unfavorable. Consequently, electrophiles are directed to the less hindered 3-, 4-, 6-, and 5- positions. The precise distribution of products depends on the specific electrophile and reaction conditions, but the steric effect of the peri-methyl groups is a dominant directing factor. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, is generally less common for electron-rich systems like dibenzothiophene. nih.govlibretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.govlibretexts.org As this compound lacks such activating groups, it is generally unreactive towards SNAr under standard conditions.

Oxidation Chemistry of the Sulfur Moiety

The sulfur atom in the dibenzothiophene core is susceptible to oxidation, a reaction that forms the basis of important industrial processes for sulfur removal from fuels.

The oxidation of this compound occurs in a stepwise manner. The sulfur atom, being in its lowest oxidation state (-2) in the sulfide (B99878) form, can be oxidized to form the corresponding sulfoxide (B87167), where the sulfur is in a 0 oxidation state. researchgate.netjchemrev.com With a stronger oxidizing agent or more forcing conditions, further oxidation yields the sulfone, in which the sulfur atom achieves a +2 oxidation state. organic-chemistry.orgresearchgate.net These transformations significantly increase the polarity of the molecule.

Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂), peroxy acids, and ozone. organic-chemistry.orgresearchgate.net The electron-donating nature of the methyl groups increases the electron density at the sulfur atom, making this compound more susceptible to oxidation compared to unsubstituted dibenzothiophene (DBT). nih.gov

Starting MaterialTypical Oxidizing AgentIntermediate ProductFinal Product
This compoundH₂O₂ (controlled)This compound-S-oxideThis compound-S,S-dioxide
(Sulfide)H₂O₂ (excess)(Sulfoxide)(Sulfone)

Catalytic Oxidative Desulfurization (ODS) is an alternative technology to hydrodesulfurization for removing sulfur compounds from fuels. researchgate.net The process operates under milder conditions and involves two main steps: the catalytic oxidation of sulfur compounds to their corresponding sulfones, followed by their extraction using a polar solvent. nih.gov

The mechanism typically involves a catalyst, often a metal oxide, that activates an oxidant, such as hydrogen peroxide. utrgv.eduresearchgate.net For instance, a metal catalyst (M) can form a peroxo-metal complex which then transfers an oxygen atom to the electron-rich sulfur of this compound. This oxidation to the highly polar sulfone renders the molecule readily extractable from the nonpolar fuel matrix. nih.gov The enhanced reactivity of alkylated dibenzothiophenes in ODS is a significant advantage over traditional hydrodesulfurization, where these compounds are often more refractory. nih.gov

Sulfur CompoundCatalyst SystemOxidantSulfur Removal Efficiency
Dibenzothiophene (DBT)MnO₂/MrGOH₂O₂/Formic Acid~80%
Alkylated DibenzothiophenesMnO₂/MrGOH₂O₂/Formic AcidGenerally higher than DBT

Data adapted from a study on a model oil system, illustrating the high efficiency of ODS for dibenzothiophene removal. Alkylated DBTs are noted to be more easily oxidized. nih.gov

Reduction Chemistry and Hydrogenation Pathways

The removal of sulfur from this compound can also be achieved through reductive processes, primarily catalytic hydrodesulfurization (HDS). In HDS, the sulfur compound reacts with hydrogen under high pressure and temperature over a metal sulfide catalyst. There are two primary pathways for the HDS of dibenzothiophenes:

Direct Desulfurization (DDS): In this pathway, the C-S bonds are cleaved directly without prior modification of the aromatic rings. This results in the formation of biphenyl (B1667301) derivatives.

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one of the aromatic rings to form a tetrahydro- or hexahydro-dibenzothiophene intermediate. The C-S bonds in this saturated intermediate are then more easily cleaved. mdpi.com

For sterically hindered molecules like this compound, the methyl groups block the direct access of the sulfur atom to the catalyst surface, making the DDS pathway less favorable. Therefore, the HYD pathway is the dominant mechanism for its desulfurization. mdpi.com The molecule first undergoes hydrogenation on one of the benzene (B151609) rings, which alleviates the steric hindrance around the sulfur atom and facilitates the subsequent C–S bond scission.

Metal-Mediated C-S Bond Activation and Cleavage

The critical step in the desulfurization of this compound is the cleavage of the inert carbon-sulfur bonds. This is typically achieved using transition metal catalysts. rsc.orgsemanticscholar.org Homogeneous transition metal complexes have been studied to provide insight into the fundamental mechanisms of C-S bond activation. rsc.org

The process often begins with the coordination of the organosulfur compound to a low-valent transition metal center. The metal can then insert into one of the C-S bonds via an oxidative addition reaction. dicp.ac.cn This step is crucial as it forms a new metal-carbon and metal-sulfur bond, effectively breaking the original C-S bond. Subsequent steps, such as hydrogenolysis (reaction with H₂), lead to the formation of the desulfurized hydrocarbon and the regeneration of the active catalyst. For hindered substrates like this compound, this C-S bond activation and cleavage predominantly occurs after the initial hydrogenation of an aromatic ring, as described in the HYD pathway. mdpi.com

Based on a comprehensive search of available scientific literature, there is insufficient specific information on the chemical compound This compound to generate the detailed article as requested in the provided outline.

Research on the reactivity and reaction mechanisms of substituted dibenzothiophenes, particularly in the context of hydrodesulfurization, has predominantly focused on other isomers such as 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene (B75733). These compounds are of greater industrial interest due to their steric hindrance and prevalence in fossil fuels, making them challenging to remove.

Consequently, detailed research findings, data tables, and specific mechanistic studies concerning the following topics for this compound are not available in the public domain:

Photochemical and Thermal Reactivity Studies

While general principles of dibenzothiophene reactivity exist, the strict adherence required to focus solely on this compound and the exclusion of data from related compounds prevents the creation of a scientifically accurate and thorough article as per the user's instructions. Further research specifically targeting the 1,8-isomer would be required to provide the requested content.

Role and Transformation of 1,8 Dimethyldibenzothiophene in Industrial and Environmental Processes

Significance in Fossil Fuels and Petroleum Refining

1,8-Dimethyldibenzothiophene (1,8-DMDBT) is a constituent of the dibenzothiophene (B1670422) (DBT) family of organic sulfur compounds found in crude oil and its refined products, such as diesel and gas oil. researchgate.net Along with other alkyl-substituted dibenzothiophenes, like 4,6-dimethyldibenzothiophene (B75733), it is considered a "refractory" sulfur compound. nih.govresearchgate.net This classification stems from its high resistance to removal through the conventional hydrodesulfurization (HDS) processes used in petroleum refineries. nih.gov

The molecular structure of dibenzothiophenes, particularly the presence of alkyl groups at certain positions, creates steric hindrance. This physical obstruction makes it difficult for the sulfur atom to access the active sites on traditional HDS catalysts. mdpi.com While conventional CoMo/Al₂O₃ catalysts are effective at removing less complex sulfur compounds, they struggle with sterically hindered molecules like alkylated DBTs. acs.org The persistence of these refractory compounds is a major challenge for refineries striving to meet stringent environmental regulations that mandate ultra-low sulfur fuels. nih.govacs.org For instance, even after HDS treatment, substituted dibenzothiophenes often remain in diesel oil, constituting a significant portion of the residual sulfur content. researchgate.net

Hydrodesulfurization (HDS) of this compound

Hydrodesulfurization is the critical catalytic process for removing sulfur from petroleum fractions. For sterically hindered compounds like 1,8-DMDBT, the process is particularly complex and requires advanced catalytic systems. The removal of the sulfur atom from 1,8-DMDBT primarily proceeds through two competing reaction pathways.

The hydrodesulfurization of alkylated dibenzothiophenes occurs via two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). uu.nl

Direct Desulfurization (DDS): In this pathway, the sulfur atom is directly removed from the dibenzothiophene molecule through the cleavage of the carbon-sulfur bonds. This reaction occurs via the adsorption of the molecule onto the catalyst surface, where the sulfur atom interacts directly with the active sites. researchgate.net The primary product of the DDS of 1,8-DMDBT is 3,3'-dimethylbiphenyl. For many refractory compounds, steric hindrance from the alkyl groups can impede this direct interaction, making the DDS pathway less favorable. mdpi.com

Hydrogenation (HYD): This pathway involves a preliminary step where one of the aromatic rings of the dibenzothiophene molecule is hydrogenated. researchgate.net This initial hydrogenation removes the steric hindrance caused by the methyl groups, allowing for easier access to the sulfur atom. The saturated ring is then opened, and the sulfur atom is subsequently removed as hydrogen sulfide (B99878) (H₂S). This route is often favored for sterically hindered molecules like the isomers of dimethyldibenzothiophene because it bypasses the direct, sterically blocked approach to the sulfur atom. mdpi.comacs.org The main products from the HYD pathway include compounds like 3,3'-dimethylcyclohexylbenzene.

The selectivity of a catalyst towards either the DDS or HYD pathway is a crucial aspect of its performance in deep desulfurization. acs.org

Overcoming the challenges posed by refractory compounds like 1,8-DMDBT necessitates the development of highly efficient HDS catalysts. Research focuses on modifying the active metal phases and the support materials to enhance catalytic activity and steer the reaction towards the most effective desulfurization pathway. acs.org

The active phase of conventional HDS catalysts typically consists of molybdenum disulfide (MoS₂) or tungsten disulfide (WS₂) nanocrystals, which are "promoted" by the addition of other metals, most commonly cobalt (Co) or nickel (Ni). researchgate.netresearchgate.net These promoters are not active on their own but significantly enhance the activity of the MoS₂ or WS₂ phase. researchgate.net

Cobalt (Co): Co-promoted MoS₂ (Co-Mo-S) catalysts are traditionally used and are generally effective for the DDS pathway. uu.nlresearchgate.net The promoter atoms are believed to be located at the edges of the MoS₂ slabs, creating highly active sites. researchgate.net

Nickel (Ni): Ni-promoted MoS₂ (Ni-Mo-S) catalysts are known to exhibit higher hydrogenation activity compared to their Co-Mo counterparts. researchgate.net This enhanced HYD function makes them more effective for removing sterically hindered sulfur compounds like dimethyldibenzothiophenes, which are more readily converted via the hydrogenation pathway. mdpi.comacs.org The addition of Ni can increase the rate of the HYD pathway, which is crucial for deep desulfurization. researchgate.net

Palladium (Pd): Noble metals like Palladium are also explored as promoters. Studies have shown that for Pd catalysts, increasing the acidity of the support material can significantly enhance its hydrogenation (HYD) activity without a similar positive effect on the DDS pathway. researchgate.net

The choice of promoter is critical in tailoring the catalyst's selectivity. For refractory compounds where the DDS route is hindered, Ni is often the preferred promoter due to its ability to facilitate the HYD pathway. mdpi.com

Table 1. Effect of Promoters on HDS of Dibenzothiophenes
PromoterAssociated Catalyst SystemPrimary Pathway EnhancedEffectiveness on Sterically Hindered Compounds
Cobalt (Co)Co-Mo-SDirect Desulfurization (DDS)Less effective due to steric hindrance blocking the DDS route. acs.orgresearchgate.net
Nickel (Ni)Ni-Mo-SHydrogenation (HYD)More effective as it promotes the preliminary hydrogenation step, overcoming steric hindrance. mdpi.comresearchgate.net
Palladium (Pd)Pd/SupportHydrogenation (HYD)HYD activity can be significantly enhanced by increasing support acidity. researchgate.net

Alumina (γ-Al₂O₃): Gamma-alumina is the most common support used in industrial HDS catalysts due to its favorable textural properties and thermal stability. mdpi.comresearchgate.net However, for deep HDS, the relatively weak interaction with active metals can be a limitation. researchgate.net Modifications to alumina, such as using mesoporous forms, can improve properties like pore size and surface area, leading to better catalytic activity. mdpi.com

Activated Carbons: These materials offer a high surface area and a unique surface chemistry. They can be effective supports, although their application may be limited by mechanical strength compared to metal oxides.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties. acs.org Their shape selectivity and high acidity can be advantageous for HDS reactions. The Brønsted acidity of zeolites can significantly influence the activity and selectivity of the catalyst, often promoting the HYD pathway, which is beneficial for converting refractory compounds. mdpi.com

Other Metal Oxides: Materials like titania (TiO₂) and zirconia (ZrO₂) are also used as supports or as additives to alumina. acs.orgresearchgate.net For example, incorporating titanium into mesoporous silica (B1680970) (like Ti-MCM-41) has been shown to increase catalytic activity in the HDS of dibenzothiophene. mdpi.com The incorporation of such oxides can alter the interaction between the active metals and the support, leading to improved catalytic performance. researchgate.net

The interaction between the support and the active metals is critical. A weaker metal-support interaction can sometimes lead to a higher degree of sulfidation of the metals, which in turn enhances HDS activity. mdpi.com

Table 2. Influence of Support Material on HDS Catalyst Performance
Support MaterialKey PropertiesEffect on HDS of Refractory Compounds
γ-Alumina (Al₂O₃)Good textural properties, thermal stability. The standard industrial support. mdpi.comProvides a stable base, but modifications are needed for deep HDS of refractory molecules. mdpi.com
ZeolitesMicroporous structure, strong Brønsted acidity, shape selectivity. acs.orgAcidity can enhance the hydrogenation (HYD) pathway, which is favorable for sterically hindered compounds. mdpi.com
Titania (TiO₂)Can modify metal-support interactions and improve dispersion. researchgate.netUsed as a support or additive, it can enhance catalytic activity. mdpi.com
Mesoporous Materials (e.g., MCM-41)High surface area, uniform pore size. mdpi.commdpi.comFacilitates diffusion of bulky refractory molecules to the active sites, improving conversion. mdpi.com

Catalyst Design and Performance for this compound Removal

Steric Hindrance Effects of Methyl Substituents on HDS Reactivity

The reactivity of alkylated dibenzothiophenes (DBTs) in hydrodesulfurization (HDS) is profoundly influenced by the position of the alkyl substituents due to steric hindrance. This effect is most pronounced for isomers like 4,6-dimethyldibenzothiophene (4,6-DMDBT), where the methyl groups are located at the 4 and 6 positions, immediately adjacent to the sulfur atom. These groups physically obstruct the sulfur atom's access to the active sites on the HDS catalyst, thereby inhibiting the direct desulfurization (DDS) pathway. researchgate.netresearchgate.netresearchgate.net This pathway involves the direct cleavage of the carbon-sulfur bonds. Consequently, the HDS of 4,6-DMDBT predominantly proceeds through a hydrogenation (HYD) pathway, which requires initial saturation of one of the aromatic rings to alleviate the steric hindrance before the C-S bond can be broken. researchgate.netresearchgate.net This results in a significantly lower HDS reactivity for 4,6-DMDBT compared to the parent dibenzothiophene molecule. kfupm.edu.sa

In contrast, for this compound, the methyl groups are positioned on the external benzene (B151609) rings, far from the sulfur atom. This positioning results in substantially less steric hindrance around the sulfur heteroatom compared to the 4- and 6-positions. Therefore, the direct desulfurization (DDS) pathway is not expected to be significantly inhibited for 1,8-DMDBT. While direct comparative experimental data for 1,8-DMDBT is limited in publicly available literature, the principles of steric effects in HDS suggest that its reactivity should be considerably higher than that of 4,6-DMDBT. Studies on other DBT isomers have shown that alkyl groups at positions away from the sulfur atom can sometimes even enhance reactivity by increasing the electron density on the sulfur atom, making it more susceptible to catalytic attack. researchgate.net

Table 1: Comparison of Steric Hindrance Effects in DMDBT Isomers

Compound Methyl Group Positions Proximity to Sulfur Atom Expected Steric Hindrance on DDS Predominant HDS Pathway
Dibenzothiophene (DBT) None N/A Low DDS
This compound 1 and 8 Distant Low to Moderate DDS/HYD

Reaction Kinetics and Thermodynamics of HDS Pathways

The kinetics of HDS for dibenzothiophene and its alkylated derivatives are often described using pseudo-first-order or Langmuir-Hinshelwood models. kfupm.edu.saresearchgate.netdatapdf.com For DBT and the highly hindered 4,6-DMDBT, extensive kinetic studies have been performed. The HDS rate for DBT is approximately seven times higher than that estimated for 4,6-DMDBT under similar conditions. kfupm.edu.sa The activation energy for the direct conversion of DBT has been reported to be around 51.7 kcal/mol. researchgate.net For substituted DBTs, the activation barriers can be significantly different; for instance, density functional theory (DFT) calculations have shown a higher activation barrier for C-S bond cleavage in 4,6-DMDBT compared to unsubstituted aromatic sulfides. researchgate.net

Influence of Reaction Conditions (Temperature, Pressure, H2S)

The efficiency of the hydrodesulfurization of this compound, like other sulfur compounds, is sensitive to key reaction parameters, including temperature, hydrogen pressure, and the partial pressure of hydrogen sulfide (H₂S).

Temperature: Increasing the reaction temperature generally enhances the HDS reaction rate. However, there is an optimal range, as excessively high temperatures can lead to undesirable side reactions, such as coking and catalyst deactivation. For DBT and its derivatives, HDS is typically carried out at temperatures between 300°C and 400°C. researchgate.net

Pressure: Higher hydrogen partial pressure positively influences HDS rates. It increases the concentration of dissolved hydrogen, which is crucial for both the hydrogenation (HYD) and direct desulfurization (DDS) pathways. Elevated pressure helps to keep the catalyst surface clean and promotes the hydrogenation of the aromatic rings, which can be a key step for some refractory compounds. osti.gov

Hydrogen Sulfide (H₂S): H₂S is a product of the HDS reaction and is always present in the reaction environment. It plays a dual role. It is essential for maintaining the catalyst in its active sulfided state. However, H₂S can also competitively adsorb onto the catalyst's active sites, inhibiting the adsorption and reaction of the sulfur-containing organic molecules. osti.gov This inhibitory effect is particularly pronounced for the DDS pathway.

While these general trends apply, the specific sensitivity of 1,8-DMDBT to these conditions would depend on its intrinsic reactivity and adsorption characteristics.

Oxidative Desulfurization (ODS) and Biodesulfurization (BDS) Strategies

Given the challenges of removing refractory sulfur compounds via HDS, alternative technologies such as oxidative desulfurization (ODS) and biodesulfurization (BDS) have been explored.

Alternative Desulfurization Technologies targeting this compound

Oxidative Desulfurization (ODS): This method involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be easily removed by extraction or adsorption. hnu.edu.cn ODS operates under much milder conditions of temperature and pressure than HDS and does not require hydrogen. hnu.edu.cnrsc.org The reactivity of different sulfur compounds in ODS is influenced by both electron density at the sulfur atom and steric hindrance. For alkylated DBTs, the reactivity generally follows the order: DBT > 4,6-DMDBT. mdpi.comnih.gov The methyl groups in 4,6-DMDBT create steric hindrance that impedes the access of the oxidant to the sulfur atom. mdpi.com For 1,8-DMDBT, the lower steric hindrance suggests its reactivity in ODS would likely be higher than that of 4,6-DMDBT and potentially comparable to or greater than that of DBT, as the methyl groups may increase the electron density on the sulfur atom, making it more susceptible to oxidation. researchgate.net

Biodesulfurization (BDS): BDS utilizes microorganisms that can selectively cleave C-S bonds without degrading the carbon skeleton of the fuel molecule. mdpi.com The most studied pathway is the "4S" pathway, found in bacteria like Rhodococcus erythropolis, which converts DBT to the sulfur-free compound 2-hydroxybiphenyl (2-HBP). nih.gov These biocatalysts have been shown to be effective against a range of alkylated DBTs. nih.govresearchgate.net Although specific studies on 1,8-DMDBT are scarce, the enzymatic nature of BDS suggests that the accessibility of the sulfur atom is still a key factor. Therefore, it is plausible that 1,8-DMDBT would be a suitable substrate for BDS, likely with a higher conversion rate than the more sterically hindered 4,6-DMDBT.

Microbial Degradation Pathways and Metabolite Formation (if applicable)

In the context of biodesulfurization, the primary pathway for compounds like dibenzothiophene is the sulfur-specific "4S" pathway, which ensures the fuel's carbon structure and calorific value are preserved. This pathway involves a series of enzymatic steps:

Dibenzothiophene (DBT) → DBT-sulfoxide (DBTO)

**DBTO → DBT-sulfone (DBTO₂) **

DBTO₂ → 2-hydroxybiphenyl-2'-sulfinate (HBPSi)

HBPSi → 2-hydroxybiphenyl (2-HBP) + sulfite

This pathway has been confirmed for DBT and various alkylated derivatives using strains of Rhodococcus. nih.govmdpi.com If this compound were subjected to this pathway, the expected final sulfur-free metabolite would be a dimethyl-substituted 2-hydroxybiphenyl.

Another, less common, microbial degradation route is the "Kodama pathway," which involves ring cleavage and degradation of the entire molecule. nih.gov This is a destructive pathway and not desirable for fuel upgrading but is relevant to the environmental bioremediation of the compound.

Environmental Fate and Persistence Studies

Specific studies on the environmental fate and persistence of this compound are not widely available. However, the behavior of alkylated dibenzothiophenes in the environment can be inferred from studies on the parent compound and related isomers. These compounds are components of crude oil and can be released into the environment through spills and incomplete combustion.

Their persistence is influenced by factors such as water solubility, adsorption to soil and sediments, and susceptibility to biodegradation. Alkylated DBTs generally have low water solubility and tend to adsorb to organic matter in soil and sediment. sciopen.com

Biodegradation is a key process for the natural attenuation of these compounds. As discussed, bacteria capable of degrading DBT via sulfur-specific (4S) or ring-cleavage (Kodama) pathways exist in the environment. nih.gov The rate of degradation would depend on the specific isomer, with less sterically hindered compounds like 1,8-DMDBT likely being more bioavailable and degradable than highly hindered isomers such as 4,6-DMDBT. The persistence of 1,8-DMDBT in the environment is therefore expected to be moderate, though it would be less recalcitrant than isomers with methyl groups shielding the sulfur atom.

Degradation in Soil and Aquatic Systems

The environmental persistence of this compound is a significant concern due to its potential for bioaccumulation and toxicity. While specific data on the degradation of this compound in soil and aquatic environments are limited, the biodegradation of the parent compound, dibenzothiophene (DBT), and other alkylated derivatives has been studied, providing insights into potential degradation pathways.

Microbial degradation is the primary mechanism for the removal of dibenzothiophenes from the environment. Two main bacterial degradation pathways for DBT have been identified: the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.

The 4S pathway involves the selective cleavage of the C-S bond, which removes the sulfur atom from the thiophenic ring while leaving the carbon skeleton intact. This pathway is of particular interest for biodesulfurization of fossil fuels. However, the end product, 2-hydroxybiphenyl, is also considered an environmental contaminant. The expression of the enzymes involved in this pathway can be inhibited by the presence of sulfate (B86663) and other inorganic sulfur compounds.

The Kodama pathway involves the initial dioxygenation of the aromatic ring, leading to the cleavage of one of the benzene rings and subsequent degradation of the carbon structure. This pathway results in the mineralization of the compound to carbon dioxide and water.

The presence and position of alkyl substituents on the dibenzothiophene molecule significantly influence its biodegradability. Generally, alkylated dibenzothiophenes are more resistant to microbial degradation than the parent DBT. The methyl groups in this compound may sterically hinder the enzymatic attack on the sulfur atom or the aromatic rings, potentially leading to slower degradation rates compared to DBT. Heterocyclic compounds like DBT and its derivatives can persist in the environment for extended periods, with some studies indicating a persistence of up to three years after an oil spill. nih.gov

Abiotic Transformation Pathways (e.g., Photolysis, Hydroxyl Radical Reaction)

In addition to microbial degradation, this compound can be transformed in the environment through abiotic processes such as photolysis and reactions with hydroxyl radicals.

Photolysis: While direct photolysis of this compound under environmental conditions has not been extensively studied, related compounds such as dibenzothiophene S-oxide can undergo photodeoxygenation. It is plausible that this compound could undergo photooxidation in the presence of sunlight and photosensitizers in aquatic environments, leading to the formation of sulfoxides and sulfones, which may then be subject to further degradation. Laser-induced photo-oxidative degradation of 4,6-dimethyldibenzothiophene has been demonstrated, suggesting that similar processes could occur for the 1,8-isomer. nih.gov

Hydroxyl Radical Reaction: Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and in aquatic systems, formed through photochemical processes. They can initiate the degradation of a wide range of organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically involves addition to the aromatic ring or hydrogen abstraction from alkyl groups. For this compound, reaction with hydroxyl radicals would likely lead to the formation of hydroxylated and other oxidized derivatives, initiating its breakdown in the environment. While specific reaction rate constants for this compound are not available, the high reactivity of hydroxyl radicals with aromatic compounds suggests that this is a potentially significant transformation pathway.

Adsorption Phenomena in Environmental Matrices

The environmental fate and transport of this compound are heavily influenced by its adsorption to soil, sediment, and other environmental matrices. As a hydrophobic organic compound, it is expected to have a strong affinity for organic matter in soil and sediment.

The adsorption of polycyclic aromatic sulfur heterocycles (PASHs), including dimethyldibenzothiophenes, is primarily driven by hydrophobic interactions and π-π interactions between the aromatic rings of the compound and the surfaces of adsorbents. Studies on the adsorption of 4,6-dimethyldibenzothiophene have shown that it can be effectively adsorbed by various materials, including modified alumina. mdpi.com The adsorption capacity is influenced by the properties of both the adsorbent (e.g., specific surface area, acidity, organic carbon content) and the adsorbate (e.g., molecular structure, hydrophobicity).

The table below summarizes the adsorption characteristics of dibenzothiophene and a related dimethylated isomer on different adsorbents, providing an indication of the potential adsorption behavior of this compound.

CompoundAdsorbentAdsorption CapacityIsotherm Model
Dibenzothiophene (DBT)Magnetic Molecularly Imprinted Polymers22.23 mg/gNot Specified
Dibenzothiophene (DBT)Multiwall Carbon Nanotubes (MWCNT)Higher than Graphene Oxide and Activated CarbonFreundlich
Dibenzothiophene (DBT)Graphene Oxide (GO)10.6 mg S/gNot Specified
4,6-Dimethyldibenzothiophene (4,6-DMDBT)Nickel Modified Gamma-Al2O3HighNot Specified

The data indicates that dibenzothiophenes exhibit significant adsorption to various materials. It is expected that this compound would also display strong adsorption to soil and sediment organic matter, which would reduce its mobility in the environment but also potentially decrease its bioavailability for microbial degradation.

Applications of 1,8 Dimethyldibenzothiophene in Advanced Materials and Organic Electronics

As a Building Block for Organic Semiconductors and Optoelectronic Materials

The dibenzothiophene (B1670422) moiety is a well-established building block for organic semiconductors due to its planarity and high charge carrier mobility. Its derivatives are explored for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Dibenzothiophene and its derivatives serve as key units in the synthesis of π-conjugated polymers, which are the active materials in many organic electronic devices. These polymers feature a backbone of alternating single and double bonds that allows for the delocalization of electrons, a prerequisite for semiconducting behavior.

The DBT unit can be incorporated into polymer backbones to enhance thermal stability and influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, conjugated polymers have been synthesized by electrochemically polymerizing monomers consisting of a central dibenzothiophene core linked to thiophene (B33073) or bithiophene units. frontiersin.org The resulting polymers exhibit stable electrochemical and electrochromic properties, which are crucial for applications in displays and smart windows. frontiersin.org The introduction of alkyl groups, such as the methyl groups in 1,8-dimethyldibenzothiophene, is a common strategy to improve the solubility of these otherwise rigid polymers in common organic solvents, facilitating their processing from solution for device fabrication.

The photophysical properties of dibenzothiophene derivatives are central to their application in optoelectronics. Methylation of the DBT core influences its excited state dynamics, including fluorescence quantum yields and lifetimes.

Studies on methylated dibenzothiophenes, such as 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene (B75733), reveal that they exhibit very low fluorescence quantum yields (around 1.2% to 1.6%) and high triplet yields (approximately 98%). scispace.com Upon photoexcitation, the lowest-energy singlet state (S1) is populated, which then rapidly undergoes efficient intersystem crossing (ISC) to a triplet state (T1) with lifetimes in the range of 820 to 900 picoseconds. scispace.com This efficient generation of triplet states makes DBT derivatives potentially useful as host materials or building blocks for phosphorescent OLEDs, where triplet excitons are harvested to achieve high internal quantum efficiencies. The solvent environment can also tune these properties; for example, the S1 state lifetime of methylated DBT derivatives ranges from approximately 4 ps in acetonitrile (B52724) to 13 ps in cyclohexane. scispace.com

Photophysical Properties of Methylated Dibenzothiophene Derivatives

CompoundSolventFluorescence Quantum Yield (ΦF)S1 State Lifetime (τS1)T1 State Lifetime (τT1)Triplet Yield (ΦT)
Dibenzothiophene (DBT)Cyclohexane~1.3%~13 ps~900 ps~98%
4-MethyldibenzothiopheneAcetonitrile~1.2%~4 ps~820 ps~98%
4,6-DimethyldibenzothiopheneCyclohexane~1.6%Not ReportedNot Reported~98%
Data derived from studies on the excited state dynamics of dibenzothiophene derivatives. scispace.com

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The electron-rich aromatic system of dibenzothiophene allows it to act as an electron donor in charge-transfer complexes and as a guest molecule in host-guest systems.

This compound, like its parent compound, can form co-crystals with electron-deficient molecules (electron acceptors). This process is driven by non-covalent interactions, primarily π-π stacking, where the electron-rich π system of the dibenzothiophene interacts with the electron-poor π system of the acceptor molecule.

For example, research has demonstrated the formation of a 1:1 co-crystal between 4,6-dimethyldibenzothiophene and the highly electron-deficient molecule 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone. researchgate.net In this supramolecular assembly, the two different molecules arrange themselves in alternating stacks, maximizing the interaction between their respective π-systems. Such charge-transfer complexes are of interest for creating new materials with tailored optical and electronic properties, as the interaction can lead to the appearance of new absorption bands in the visible spectrum. The ability to form these ordered structures is fundamental to the field of crystal engineering, where molecular building blocks are designed to self-assemble into predictable solid-state architectures.

Utilization in Adsorptive Materials for Sulfur Removal

In the context of the petroleum industry, alkylated dibenzothiophenes, including isomers like this compound, are known as refractory sulfur compounds. wikipedia.org They are particularly difficult to remove from fuels such as diesel using conventional hydrodesulfurization (HDS) due to the steric hindrance around the sulfur atom caused by the methyl groups. This has driven research into alternative methods, most notably adsorptive desulfurization.

Adsorptive desulfurization operates under mild conditions and involves using a porous material (adsorbent) that selectively binds sulfur-containing molecules. mdpi.com this compound is often included in model fuel mixtures to test the efficacy of new adsorbent materials. Materials such as metal-organic frameworks (MOFs), zeolites, and modified activated carbons are actively being investigated for their ability to capture these sterically hindered compounds. nih.govresearchgate.net The performance of these materials is often evaluated based on their adsorption capacity, typically measured in milligrams of sulfur per gram of adsorbent (mg-S/g). The development of adsorbents with high selectivity and capacity for alkylated DBTs is a critical goal for producing ultra-low sulfur fuels. mdpi.com

Performance of Adsorbents for Dibenzothiophene Removal

Adsorbent MaterialTarget Sulfur CompoundMaximum Adsorption Capacity (Q0)
MIL-101(Cr)Dibenzothiophene (DBT)~32.5 mg-S/g
PTA@MIL-101(Cr)Dibenzothiophene (DBT)136.5 mg-S/g
Cu-ABTC MOFDibenzothiophene (DBT)~29.5 mg/g (adsorbent)
Data compiled from studies on adsorptive desulfurization from model fuels. mdpi.comnih.gov

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The synthesis of dibenzothiophene (B1670422) derivatives has evolved significantly, employing modern catalytic cross-coupling reactions to construct the core structure and introduce a wide array of functional groups. While specific literature detailing the synthesis of 1,8-dimethyldibenzothiophene is not abundant, established methodologies for analogous compounds provide clear pathways.

Key synthetic strategies applicable to this compound include:

Palladium-Catalyzed Cross-Coupling: Reactions like the Stille and Suzuki coupling are instrumental. For instance, new semiconductor materials based on dibenzothiophene (DBT) have been successfully synthesized using palladium-catalyzed Stille coupling reactions. rsc.org A common route involves the synthesis of a dibromodibenzothiophene intermediate, which can then be coupled with appropriate reagents. For example, 2,8-dibromodibenzothiophene (B47624) is often used as a precursor, which is then reacted with organotin or boronic acid reagents to attach functional groups at these positions. frontiersin.org

Electrophilic Cyclization: An efficient method for preparing dibenzothiophene S-oxides involves a Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization to form the dibenzothiophene core. rsc.org This strategy could be adapted by selecting appropriately substituted starting materials to yield the 1,8-dimethyl variant.

Future advancements in this area should focus on the targeted, high-yield synthesis of this compound itself, which would serve as a crucial starting material. Subsequent research into its derivatization, particularly at the 2, 3, 6, and 7 positions, could unlock a new family of compounds with tailored electronic and physical properties.

Emerging Applications in Materials Science

The rigid, planar, and electron-rich structure of the dibenzothiophene core makes it an excellent building block for organic semiconductors. These materials are at the heart of next-generation electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Research has demonstrated that DBT derivatives can form highly ordered thin films with good thermal stability and charge carrier mobility. rsc.org For example, 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene has been used to achieve high charge carrier mobility and on/off ratios in OFETs. rsc.org Furthermore, the high triplet energy of the DBT core makes its derivatives suitable as host materials for high-efficiency deep blue phosphorescent OLEDs. researchgate.net

The properties of these materials can be finely tuned by chemical modification. The synthesis of conjugated polymers incorporating DBT and thiophene (B33073) units has shown that extending the main chain conjugation length leads to enhanced electrochemical and electrochromic properties. frontiersin.org this compound represents an untapped core structure for such applications. The methyl groups provide increased solubility for solution-based processing while preserving the key electronic properties of the DBT scaffold. Future work should focus on synthesizing novel polymers and small molecules based on the 1,8-DMDBT framework, exploring their potential in applications that require thermal stability and high performance. acs.org

Challenges and Future Perspectives in this compound Research

The foremost challenge in the study of this compound is the scarcity of dedicated research. Much of the current understanding is inferred from studies on the parent compound and other isomers. This presents a significant opportunity for foundational research.

Key future perspectives and research directions include:

Targeted Synthesis: Development of robust and scalable synthetic routes to produce high-purity this compound and its derivatives is a prerequisite for all other research.

Catalytic Studies: A systematic investigation of the HDS and ODS of this compound is needed to confirm the predicted dominance of the DDS pathway and to quantify its reactivity relative to other isomers. This would involve testing on state-of-the-art catalysts (e.g., NiMo, CoMo, supported on materials like AlMCM-41 or TiO2) under various conditions. mdpi.commdpi.com

Materials Development: The synthesis and characterization of novel organic electronic materials based on the 1,8-DMDBT core could lead to new high-performance semiconductors. Their photophysical properties, charge transport characteristics, and device performance should be thoroughly evaluated.

Advanced Characterization: Utilizing advanced spectroscopic and crystallographic techniques to analyze the structure of 1,8-DMDBT and its derivatives will provide crucial insights into their molecular packing and structure-property relationships.

Q & A

Q. What analytical methods are recommended for quantifying 1,8-dimethyldibenzothiophene in petroleum or sediment samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identifying and quantifying alkylated dibenzothiophenes in complex matrices like crude oils and sediments. This technique allows for precise separation of isomers and detection at trace concentrations. For geochemical applications, calibration standards should include structurally similar compounds (e.g., C1–C2 alkyl homologs) to account for matrix effects . Additionally, high-performance liquid chromatography (HPLC) with fluorescence detection can enhance sensitivity for specific sulfur-rich fractions .

Q. How is this compound synthesized in laboratory settings for controlled studies?

Laboratory synthesis typically involves alkylation of dibenzothiophene using methylating agents like methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) must be optimized to favor the 1,8-isomer over other positional isomers. Post-synthesis purification employs column chromatography with silica gel and hexane/ethyl acetate gradients. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with particular attention to methyl group regiochemistry .

Advanced Research Questions

Q. How do thermodynamic stability differences among methylated dibenzothiophene isomers (e.g., 1,8- vs. 4,6-dimethyldibenzothiophene) influence their distribution in sedimentary basins?

Molecular simulations combined with geochemical data reveal that this compound exhibits higher thermodynamic stability compared to 4,6-isomers due to reduced steric hindrance between methyl groups. This stability correlates with its prevalence in thermally mature shale and carbonate-rich source rocks. Researchers should integrate density functional theory (DFT) calculations with pyrolysis experiments to model isomerization pathways under geological conditions (e.g., 100–150°C, 24–48 hours). Cross-validation with field data from basins like the Liaohe Basin (China) is critical .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for oxidative desulfurization of this compound?

Discrepancies in sulfur removal rates (e.g., 93–100% across studies) often arise from differences in catalyst design (e.g., Mo-based polyoxometalates vs. Ni/Al layered double hydroxides) and reaction parameters (oxidant type, solvent-free vs. solvent-assisted systems). To standardize evaluations:

  • Use a fixed substrate-to-catalyst ratio (e.g., 1:10 w/w).
  • Monitor adsorption kinetics via in situ FT-IR or Raman spectroscopy.
  • Quantify sulfone byproducts via GC-MS to assess oxidation pathways. Reusability tests (>5 cycles) under identical conditions (e.g., 60°C, H₂O₂ as oxidant) are essential to validate catalyst stability .

Q. How can hydrodesulfurization (HDS) catalysts be optimized for this compound in ultra-low-sulfur diesel production?

Advanced HDS catalysts (e.g., NiMoW trimetallic nanoclusters) require tailored supports (e.g., Al₂O₃, carbon composites) to enhance active phase dispersion. Key steps include:

  • Synthesis: One-pot 3D printing of hierarchical porous structures to maximize surface area and metal accessibility.
  • Characterization: High-angle annular dark-field (HAADF) imaging to map MoWS₂ active phases.
  • Testing: Bench-scale reactors under industrial conditions (300–350°C, 5 MPa H₂) with feedstock spiked with 500 ppm this compound. Performance metrics include turnover frequency (TOF) and sulfur conversion after 24-hour runs .

Methodological Considerations

Q. What protocols ensure reproducibility in geochemical studies correlating this compound abundance with depositional environments?

  • Sample Preparation: Soxhlet extraction of sediments with dichloromethane/methanol (9:1 v/v) to isolate aromatic fractions.
  • Data Normalization: Express concentrations relative to co-eluting biomarkers (e.g., hopanes) to mitigate matrix variability.
  • Multivariate Analysis: Principal component analysis (PCA) of alkyl dibenzothiophene ratios (e.g., 1,8-/4,6-isomers) to differentiate marine vs. lacustrine facies. Cross-referencing with δ³⁴S isotopic data improves interpretative robustness .

Q. How does steric hindrance in this compound affect its inclusion complexation with cyclodextrins?

Fluorescence titration assays (Job plot method) at pH 7.2 reveal that the 1,8-isomer forms weaker complexes with β-cyclodextrin compared to less hindered analogs. This is attributed to unfavorable van der Waals interactions between methyl groups and the cyclodextrin cavity. Researchers should quantify binding constants (Kₐ) via Stern-Volmer plots and validate using molecular docking simulations .

Data Interpretation Guidelines

Q. What statistical approaches reconcile conflicting maturity indicators derived from methylated dibenzothiophenes?

Conflicting maturity trends (e.g., MPI-1 vs. TSI-3 indices) can arise from differential isomerization rates under varying redox conditions. Apply machine learning algorithms (e.g., random forest regression) to integrate multiple parameters:

  • Isomer ratios (4-/1-methyldibenzothiophene).
  • Sulfur content of kerogen.
  • Vitrinite reflectance (%Ro). Cross-validation with pyrolysis-GC-MS data from controlled maturation experiments (e.g., 200–400°C, 72 hours) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.